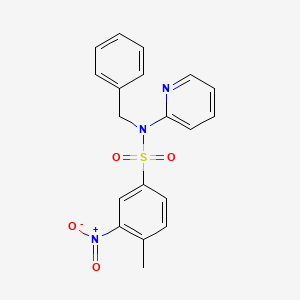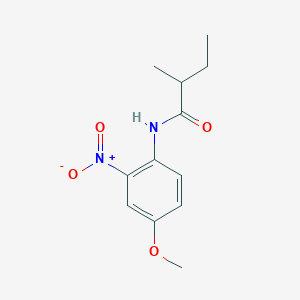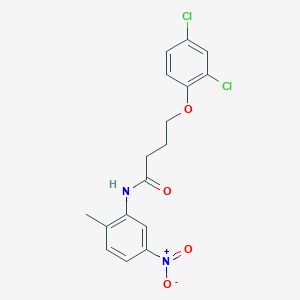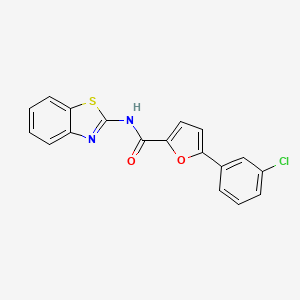
N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide, also known as NSC745887, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonamides and has been studied extensively for its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of enzymes involved in various disease pathways. For example, this compound can inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. By inhibiting these enzymes, N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide can prevent the growth and proliferation of cancer cells. Additionally, this compound can inhibit the activity of enzymes involved in inflammation and oxidative stress, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been shown to have various biochemical and physiological effects in animal models. Studies have shown that this compound can increase the levels of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death. Additionally, N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide can reduce the levels of pro-inflammatory cytokines in animal models of arthritis, leading to a reduction in inflammation. This compound has also been shown to increase the levels of antioxidant enzymes in animal models of Parkinson's disease, leading to a reduction in oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for research purposes. Additionally, N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been extensively studied in various disease models, providing a wealth of information on its potential therapeutic applications. However, there are also limitations to using N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide in lab experiments. This compound has low solubility in water, which can limit its use in certain assays. Additionally, the mechanism of action of N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide. One potential area of research is the development of analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to understand the mechanism of action of N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with N-benzyl-2-pyridinamine in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been extensively studied for its potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models of arthritis. Additionally, this compound has been shown to have neuroprotective effects and can protect neurons from damage in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
N-benzyl-4-methyl-3-nitro-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-15-10-11-17(13-18(15)22(23)24)27(25,26)21(19-9-5-6-12-20-19)14-16-7-3-2-4-8-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFOLOVTGNXEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-methyl-3-nitro-N-pyridin-2-ylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide](/img/structure/B4988455.png)
![1-[2-(2-bromophenoxy)ethyl]piperidine oxalate](/img/structure/B4988462.png)

![ethyl 4-(4-chlorobenzyl)-1-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4988470.png)
![2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4988479.png)
![N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4988487.png)

![ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B4988493.png)
![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4988497.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4988499.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B4988503.png)

![ethyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4988516.png)
